2-((2-Methylthiazol-4-yl)methyl)-2,7-diazaspiro[4.5]decan-1-one
Description
2-((2-Methylthiazol-4-yl)methyl)-2,7-diazaspiro[4.5]decan-1-one is a synthetic organic compound known for its unique spirocyclic structure. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of the thiazole ring and the spirocyclic framework contributes to its biological activity and chemical stability.
Properties
IUPAC Name |
2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,9-diazaspiro[4.5]decan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-10-15-11(8-18-10)7-16-6-4-13(12(16)17)3-2-5-14-9-13/h8,14H,2-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZMMNVUBQDOCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCC3(C2=O)CCCNC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methylthiazol-4-yl)methyl)-2,7-diazaspiro[4.5]decan-1-one typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Spirocyclic Framework Construction: The spirocyclic structure is often constructed via a cyclization reaction. This can be achieved by reacting a suitable diamine with a cyclic ketone under basic conditions to form the spirocyclic core.
Final Coupling: The final step involves coupling the thiazole ring with the spirocyclic core. This can be done using a nucleophilic substitution reaction where the thiazole moiety is introduced to the spirocyclic intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the spirocyclic core, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiazole derivatives.
Scientific Research Applications
2-((2-Methylthiazol-4-yl)methyl)-2,7-diazaspiro[4.5]decan-1-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, particularly targeting receptor interaction protein kinase 1 (RIPK1), which is involved in necroptosis.
Biological Studies: The compound is used to study cell death mechanisms and inflammatory pathways.
Drug Development: Its unique structure makes it a candidate for developing new therapeutic agents for diseases such as cancer and inflammatory disorders.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific kinases. For instance, as a RIPK1 inhibitor, it blocks the activation of the necroptosis pathway, thereby preventing programmed cell death . This inhibition is achieved by binding to the kinase domain of RIPK1, disrupting its activity and subsequent signaling pathways involved in inflammation and cell death.
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one Derivatives: These compounds share the spirocyclic core but differ in the substituents attached to the spirocyclic framework.
Thiazole-Containing Compounds: Compounds like thiazole-based kinase inhibitors, which also target similar pathways but may have different pharmacokinetic properties.
Uniqueness
2-((2-Methylthiazol-4-yl)methyl)-2,7-diazaspiro[4.5]decan-1-one is unique due to its specific combination of the thiazole ring and spirocyclic structure, which imparts distinct biological activity and stability. This combination is not commonly found in other compounds, making it a valuable scaffold for drug development.
Biological Activity
2-((2-Methylthiazol-4-yl)methyl)-2,7-diazaspiro[4.5]decan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
The chemical structure of 2-((2-Methylthiazol-4-yl)methyl)-2,7-diazaspiro[4.5]decan-1-one can be described as follows:
- Molecular Formula : C12H17N3OS
- Molar Mass : 251.35 g/mol
- Boiling Point : Approximately 465.7 °C (predicted)
- Density : Approximately 1.29 g/cm³ (predicted)
- pKa : 10.56 (predicted) .
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with diazaspiro compounds using various coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) in polar aprotic solvents like DMF (N,N-Dimethylformamide) .
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. A study on related thiazole derivatives demonstrated that many synthesized compounds showed moderate to good antimicrobial activity against various bacterial strains . The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of vital enzymatic pathways.
Anticancer Activity
In vitro studies have shown that various analogs of diazaspiro compounds can inhibit cancer cell proliferation. For instance, certain derivatives demonstrated potent activity against melanoma cell lines by inhibiting tyrosinase, an enzyme involved in melanin production, which is often overexpressed in malignant cells .
Case Studies
The biological activity of 2-((2-Methylthiazol-4-yl)methyl)-2,7-diazaspiro[4.5]decan-1-one is thought to stem from its ability to interact with specific biological targets:
- Enzyme Inhibition : Compounds with thiazole rings often inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Membrane Disruption : The lipophilic nature may allow these compounds to integrate into microbial membranes, leading to increased permeability and cell death.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 2-((2-Methylthiazol-4-yl)methyl)-2,7-diazaspiro[4.5]decan-1-one, and how can reaction efficiency be improved?
- Methodological Answer : Synthesis often involves refluxing precursors in polar aprotic solvents (e.g., DMSO or dioxane) for extended periods (12–18 hours) under reduced pressure to drive reactions to completion. For example, analogous spirocyclic compounds require careful temperature control (40–80°C) and stoichiometric adjustments to minimize side products . TLC with iodine vapor visualization (toluene/ethyl acetate/water solvent systems) is critical for monitoring reaction progress . Yield optimization may involve recrystallization in water-ethanol mixtures .
Q. Which spectroscopic techniques are most reliable for characterizing the purity and structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming spirocyclic and thiazole ring connectivity. High-resolution mass spectrometry (HRMS) validates molecular weight, while melting point analysis (e.g., 139–143°C for related thiazole derivatives) provides preliminary purity assessment . HPLC with Chromolith or Purospher® columns ensures purity >95% for pharmacological studies .
Q. How can researchers troubleshoot low yields during the final purification steps?
- Methodological Answer : Low yields often arise from incomplete crystallization or solvent incompatibility. Adjusting pH during aqueous workups (e.g., acetic acid for neutralization) and using mixed-solvent recrystallization (e.g., ethanol-water gradients) can improve recovery . For stubborn impurities, column chromatography with silica gel or preparative HPLC is recommended .
Advanced Research Questions
Q. How should researchers address contradictions between spectroscopic data (e.g., NMR vs. HPLC) when validating this compound?
- Methodological Answer : Discrepancies may indicate residual solvents, tautomerism, or degradation. Perform stability studies under varying temperatures and pH. Cross-validate with alternative techniques: X-ray crystallography for absolute configuration (as seen in spirocyclic analogs ), and LC-MS to detect trace degradants . Statistical tools like principal component analysis (PCA) can resolve overlapping spectral signals .
Q. What experimental design strategies are recommended for studying this compound's structure-activity relationship (SAR) in biological systems?
- Methodological Answer : Use a split-plot design to test structural analogs (e.g., substituting thiazole with pyrazole or altering spiro ring size ). Incorporate positive/negative controls (e.g., known enzyme inhibitors ) and randomized blocks to account for batch effects . Dose-response assays (IC₅₀/EC₅₀) with 4–6 replicates ensure reproducibility .
Q. How can environmental fate and ecotoxicological risks of this compound be assessed in long-term studies?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL:
- Phase 1 : Measure physicochemical properties (logP, solubility) to predict environmental partitioning .
- Phase 2 : Conduct biotic/abiotic degradation studies (e.g., hydrolysis, photolysis) under simulated natural conditions .
- Phase 3 : Use microcosm models to evaluate bioaccumulation in aquatic/terrestrial organisms and assess cytotoxicity via cell viability assays .
Q. What advanced analytical methods are suitable for resolving stereochemical ambiguities in the spirocyclic core?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns can separate enantiomers. Circular dichroism (CD) spectroscopy confirms absolute stereochemistry, while NOESY NMR identifies spatial proximity of protons in complex ring systems . Computational modeling (e.g., DFT) predicts stable conformers .
Q. How can researchers optimize bioactivity assays to distinguish specific target engagement from off-target effects?
- Methodological Answer : Employ orthogonal assays:
- Primary Screen : High-throughput enzymatic assays (e.g., kinase inhibition ).
- Secondary Validation : Cellular thermal shift assays (CETSA) to confirm target binding in live cells .
- Counter-Screens : Test against related receptors/enzymes to rule out cross-reactivity. Use CRISPR-edited cell lines to validate target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
